芒果苷

描述

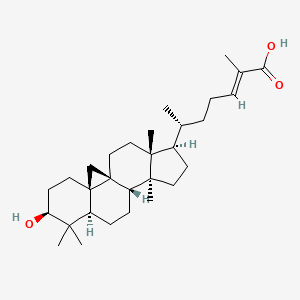

Mangiferolic acid is a naturally occurring triterpenoid compound primarily found in the bark of the mango tree (Mangifera indica). This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities. Mangiferolic acid has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

科学研究应用

Mangiferolic acid has a wide range of scientific research applications:

Chemistry: It is used as a starting material for synthesizing other bioactive compounds and studying reaction mechanisms.

Biology: Mangiferolic acid is investigated for its role in cellular processes, including apoptosis and cell signaling pathways.

Medicine: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties. .

Industry: Mangiferolic acid is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

作用机制

Target of Action

Mangiferolic acid, a natural plant xanthonoid polyphenol, has been found to interact with a variety of molecular targets. These include NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways . These targets play crucial roles in various biological processes, including inflammation, oxidative stress response, cell survival, and metabolism .

Mode of Action

Mangiferolic acid exhibits its therapeutic effects through its interaction with these targets. For instance, it has been found to inhibit the activation of NF-ҡB , a key regulator of inflammatory responses . It also upregulates Nrf2-HO-1 , a critical pathway in the cellular response to oxidative stress . Furthermore, it modulates the PI3K/Akt and MAPK/TGF-β pathways, which are involved in cell survival and proliferation .

Biochemical Pathways

Mangiferolic acid affects several biochemical pathways. Its antioxidant activity is linked to its ability to upregulate the Nrf2-HO-1 pathway, enhancing the cellular defense against oxidative stress . It also modulates lipid metabolism through the upregulation of fatty acid translocase and downregulation of lipogenesis . Additionally, it has been found to inhibit the NLRP3 inflammasome , reducing the production of pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetics of mangiferolic acid in humans has been studied using high-performance liquid chromatography-mass spectrometry (HPLC–MS) .

Result of Action

The action of mangiferolic acid results in a variety of molecular and cellular effects. Its antioxidant activity helps to neutralize free radicals, reducing oxidative stress . Its anti-inflammatory activity is linked to the inhibition of NF-ҡB and the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines . Additionally, it has been found to protect neuronal cells from neuroinflammation .

Action Environment

The action of mangiferolic acid can be influenced by various environmental factors. For instance, its solubility and stability in aqueous solutions can be enhanced by encapsulation in micelles

生化分析

Biochemical Properties

Mangiferolic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in anti-inflammatory and antioxidant pathways . For instance, Mangiferolic acid inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, it interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing the expression of antioxidant proteins that protect against oxidative damage .

Cellular Effects

Mangiferolic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Mangiferolic acid has been shown to activate the Nrf2 signaling pathway, leading to increased expression of genes involved in antioxidant defense . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of Mangiferolic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Mangiferolic acid binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also activates Nrf2 by promoting its translocation to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mangiferolic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that Mangiferolic acid can maintain its anti-inflammatory and antioxidant effects in vitro and in vivo, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of Mangiferolic acid vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, Mangiferolic acid may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Mangiferolic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It influences the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . Additionally, Mangiferolic acid affects the activity of enzymes involved in lipid metabolism, thereby modulating lipid levels and energy homeostasis .

Transport and Distribution

Within cells and tissues, Mangiferolic acid is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream . The compound also accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Mangiferolic acid exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may direct Mangiferolic acid to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mangiferolic acid involves several steps, starting from simpler organic molecules. One common synthetic route begins with the oxidation of 2,4-dihydroxybenzoic acid to form 4-methoxy-2,5-dihydroxybenzoic acid. This intermediate undergoes a series of reactions, including methylation and cyclization, to yield mangiferolic acid .

Industrial Production Methods

Industrial production of mangiferolic acid typically involves extraction from natural sources, such as the bark of Mangifera indica. The extraction process includes maceration, filtration, and purification using chromatographic techniques. High-speed counter-current chromatography (HSCCC) and high-performance liquid chromatography (HPLC) are commonly employed to isolate and purify mangiferolic acid from plant extracts .

化学反应分析

Types of Reactions

Mangiferolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize mangiferolic acid.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce mangiferolic acid.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mangiferolic acid can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

相似化合物的比较

Mangiferolic acid is structurally similar to other cycloartane-type triterpenoids, such as isomangiferolic acid, 23-hydroxymangiferonic acid, and 27-hydroxymangiferolic acid. These compounds share a common cycloartane skeleton but differ in the functional groups attached to the core structure. The unique arrangement of these functional groups in mangiferolic acid contributes to its distinct biological activities and therapeutic potential .

List of Similar Compounds

- Isomangiferolic acid

- 23-Hydroxymangiferonic acid

- 27-Hydroxymangiferolic acid

- 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid

- 27-Hydroxymangiferonic acid

Mangiferolic acid stands out due to its specific molecular interactions and the breadth of its biological activities, making it a compound of significant interest in various fields of research.

属性

IUPAC Name |

(E,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHOTEDWAOHQLA-HCJSCJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the botanical origin of Mangiferolic acid?

A1: Mangiferolic acid is a cycloartane-type triterpene primarily found in the resin of the Mango tree (Mangifera indica). Studies have identified it as a major constituent of propolis from stingless bees, particularly those found in Southeast Asia, where Mango trees are prevalent [, ].

Q2: Can you provide some examples of stingless bee species whose propolis contains Mangiferolic acid?

A2: Research indicates that Mangiferolic acid is present in the propolis of several stingless bee species, including Tetragonula sapiens, Tetragonula laeviceps, Lisotrigona furva, and Geniotrigona thoracica [, , , ].

Q3: What are the potential medicinal properties of Mangiferolic acid?

A3: In vitro studies suggest that Mangiferolic acid possesses promising biological activities:

- α-Glucosidase inhibitory activity: Mangiferolic acid demonstrates significant α-glucosidase inhibitory activity, indicating potential for development as an antidiabetic agent [].

Q4: What is the chemical structure of Mangiferolic acid?

A4: Mangiferolic acid is a pentacyclic triterpenoid belonging to the cycloartane class. Its structure features a carboxylic acid group at C-26 and a double bond between C-24 and C-25 [, , ].

Q5: How is Mangiferolic acid typically isolated and characterized?

A5: Researchers often employ various chromatographic techniques to isolate Mangiferolic acid from natural sources:

- Extraction: Propolis or plant material undergoes extraction, typically using ethanol or other solvents [, , ].

- Chromatographic Separation: Scientists utilize column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to separate Mangiferolic acid from other compounds in the extract [].

- Structure Elucidation: Nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and comparison with existing literature data are common methods for confirming the identity and purity of the isolated Mangiferolic acid [, , ].

Q6: Is there any research on the Structure-Activity Relationship (SAR) of Mangiferolic acid?

A6: Studies investigating the α-glucosidase inhibitory activity of Mangiferolic acid and related cycloartane triterpenes suggest that specific structural features are essential for its activity []:

Q7: Are there any known analytical methods for quantifying Mangiferolic acid?

A7: Researchers have successfully used HPLC methods for both qualitative and quantitative analysis of Mangiferolic acid, particularly in propolis samples. This approach enables the identification and quantification of this compound, aiding in standardization and quality control of propolis and other natural products containing Mangiferolic acid [, ].

Q8: Have any specific chemical markers been identified for propolis containing Mangiferolic acid?

A8: Yes, research suggests that Mangiferolic acid itself, along with other cycloartane triterpenes like mangiferonic acid, ambonic acid, and ambolic acid, can potentially serve as chemical markers for propolis sourced from stingless bees, especially those utilizing Mangifera indica as a resin source [].

Q9: What is the historical context of Mangiferolic acid research?

A9: The initial isolation and structural elucidation of Mangiferolic acid from Mangifera indica bark dates back to the mid-20th century. Over time, research on Mangiferolic acid has expanded to encompass its presence in propolis, its potential biological activities, and its potential applications in medicine and other fields [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。